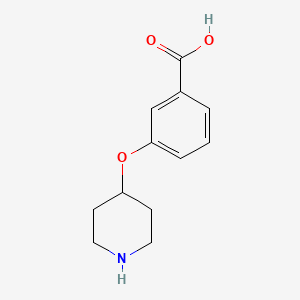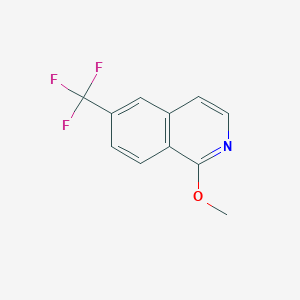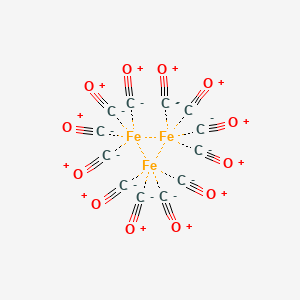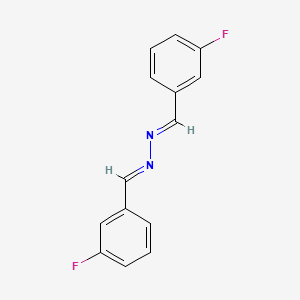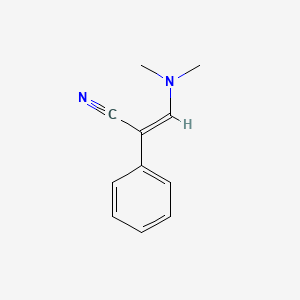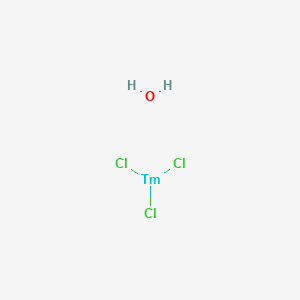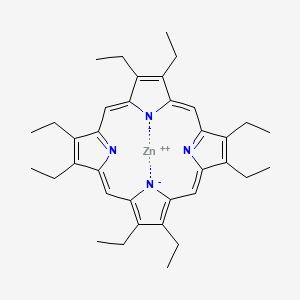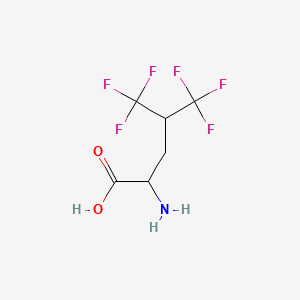![molecular formula C6H6O2 B1144221 CATECHOL, [14C(U)] CAS No. 19481-10-8](/img/no-structure.png)
CATECHOL, [14C(U)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catechol, also known as pyrocatechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2 . It is a colorless compound that occurs naturally in trace amounts . The compound is also known as pyrocatechol-UL-14C and has a molecular weight of 110.11 .
Synthesis Analysis
Catechol can be synthesized through various methods. One such method involves the green electrochemical oxidation of catechol in the presence of different thiol nucleophiles . Another method involves the synthesis of catechol-zingerone conjugate through a one-pot synthesis strategy .Molecular Structure Analysis
The molecular structure of catechol consists of a benzene ring with two hydroxyl groups attached to it . The linear formula of catechol is represented as (14C6H4-1,2-[OH]2) . Further structural analysis can be performed using techniques like FTIR, HNMR, and others .Chemical Reactions Analysis
Catechol can undergo various chemical reactions. For instance, it can participate in the hydrothiolation of activated alkynes, which is a powerful way to functionalize thiols bearing catechols . It can also react with different activated alkynes, such as methyl propiolate, propiolic acid, propiolamide, or 2-ethynylpyridine .Physical And Chemical Properties Analysis
Catechol is a solid substance with an assay of ≥98% (HPLC). It has a storage temperature of 2-8°C . It is a colorless crystalline solid with a faint odor . It has a melting point of 221°F and a boiling point of 474°F .Safety And Hazards
Zukünftige Richtungen
While the future directions for catechol, [14C(U)], are not explicitly mentioned in the search results, research into catechol and its derivatives continues to be an active area of study. This includes the development of new catechol-based functional polymers and the exploration of the chemical properties of catechols and their molecular modes of toxic action .
Eigenschaften
CAS-Nummer |
19481-10-8 |
|---|---|
Produktname |
CATECHOL, [14C(U)] |
Molekularformel |
C6H6O2 |
Molekulargewicht |
122.22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




